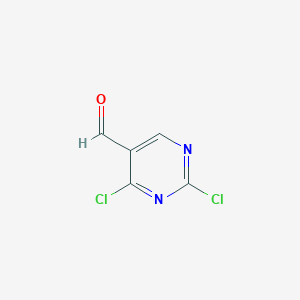

2,4-Dichloropyrimidine-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIXQNKVUJSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597108 | |

| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871254-61-4 | |

| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloropyrimidine 5 Carbaldehyde

Established Reaction Pathways

Established methods for synthesizing 2,4-Dichloropyrimidine-5-carbaldehyde rely on the transformation of readily available pyrimidine (B1678525) compounds. These pathways include the chlorination of specific precursors and the strategic use of organometallic reagents.

A primary strategy for the synthesis of this compound involves the introduction of chlorine atoms onto a pre-existing pyrimidine ring that already contains the necessary aldehyde or a precursor group at the 5-position.

A robust and industrially scalable method begins with uracil (B121893) as the starting material. google.com This process involves two main transformations:

Formylation/Vilsmeier-Haack Reaction: Uracil is first converted to 2,4-dihydroxy-5-pyrimidinecarbaldehyde. This is achieved by treating uracil with a formylating agent, typically a mixture of dimethylformamide (DMF) and thionyl chloride (SOCl₂). google.com In this step, DMF acts as both a solvent and a formylating agent in a Vilsmeier-Haack type reaction. google.com The temperature is carefully controlled, generally below 40°C, during the slow addition of thionyl chloride to manage the exothermic reaction. google.com The reaction proceeds for 8 to 12 hours, after which the intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is isolated by precipitation in water with a crude yield of approximately 77%. google.com

Another variation starts with Uracil-5-carboxylic acid, which can be obtained from 5-formyluracil. sigmaaldrich.com This acid is then subjected to chlorination. A process for producing the related compound 2,4-dichloropyrimidine-5-carboxylic acid chloride involves refluxing uracil-5-carboxylic acid in phosphorus oxychloride with chlorinating agents like phosphorus trichloride (B1173362) and chlorine, achieving high yields. google.com

The direct chlorination of 2,4-dihydroxy-5-pyrimidinecarbaldehyde is a key step in several synthetic routes. google.comgoogle.com This intermediate can be synthesized from uracil as described above, or from 5-hydroxymethyluracil (B14597). google.com In one method, 5-hydroxymethyluracil is oxidized using manganese dioxide in a chloroform (B151607) solvent to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde, which is then refluxed in phosphorus oxychloride to obtain the final dichlorinated product. google.com

An alternative synthetic route utilizes organometallic intermediates, specifically Grignard reagents. This method typically starts from a pre-halogenated pyrimidine. A known, though less efficient, pathway involves:

Starting Material: 5-bromo-2,4-dichloropyrimidine. google.com

Reaction: This starting material is treated with a Grignard reagent, such as isopropylmagnesium chloride, to form an organomagnesium intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 5-position. google.com

While this method directly constructs the target molecule from a dichlorinated precursor, it has been reported to suffer from very low yields, in the range of 0.5%, making it less practical for large-scale synthesis. google.com The use of Grignard reagents for the formylation of halogenated pyrimidines has also been noted in the synthesis of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde.

The Vilsmeier-Haack reaction is a powerful and versatile method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) like DMF, serves as the formylating agent. ijpcbs.comsemanticscholar.org

In the context of this compound synthesis, this reaction is crucial for introducing the C5-aldehyde group onto the pyrimidine ring. As mentioned previously, a Vilsmeier-Haack type reaction using DMF and thionyl chloride on uracil is the first step in a highly viable industrial process. google.com

The classic Vilsmeier-Haack reaction using POCl₃ and DMF is also employed to convert 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidine-5-carbaldehydes. mdpi.com For instance, the formylation of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent successfully yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This demonstrates the reaction's applicability to pyrimidine systems, creating the aldehyde-substituted dihydroxy intermediates necessary for subsequent chlorination. mdpi.com

Chlorination of Pyrimidine Precursors

Optimized Reaction Conditions and Yield Enhancement

For any synthetic methodology, optimization of reaction conditions is paramount to maximize yield, ensure purity, and improve scalability.

For the widely used pathway starting from uracil, several factors have been identified as critical for process optimization, particularly for large-scale industrial production: google.com

Temperature Control: Precise temperature management during the addition of thionyl chloride in the formylation step is essential to prevent runaway exothermic reactions.

Reagent Stoichiometry: Using an optimal molar ratio of reagents, such as 3-6 equivalents of POCl₃ in the chlorination step, ensures complete conversion of the dihydroxy intermediate.

Reaction Monitoring: In-line High-Performance Liquid Chromatography (HPLC) is used to monitor the reaction's progress, ensuring completion without the formation of over-chlorinated byproducts. google.com

Solvent Recovery: Distillation and reuse of excess POCl₃ can significantly reduce the cost and environmental impact of the process.

In contrast, the Grignard reagent approach is noted for its extremely low yield, indicating that significant optimization would be required for it to be a viable alternative. google.com For other related syntheses, such as those involving nucleophilic aromatic substitution (SNAr) on chlorinated pyrimidines, factors like the choice of solvent, base, and heating source are crucial for controlling the reaction outcome and yield. mdpi.comresearchgate.net

The following tables summarize the reaction conditions for the key synthetic pathways.

Table 1: Synthesis via Uracil Transformation

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Citation(s) |

|---|---|---|---|---|---|---|---|

| 1. Formylation | Uracil | Thionyl chloride | DMF | < 40°C | 8-12 hours | ~77% (crude) | , google.com |

Table 2: Synthesis via Grignard Reagent

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Citation(s) |

|---|

Influence of Stoichiometry and Temperature

The stoichiometry of reactants and the control of reaction temperature are critical parameters that significantly influence the yield and purity of this compound. A widely employed synthetic pathway begins with the formylation of uracil to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde, which is then chlorinated.

In the initial formylation step, uracil is reacted with a formylating agent, such as a mixture of dimethylformamide (DMF) and thionyl chloride (SOCl₂). google.com Temperature control during this stage is crucial to prevent unwanted side reactions. The temperature is typically maintained below 40°C during the dropwise addition of thionyl chloride and then held between 35 and 40°C until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC). google.com The stoichiometry of the reactants in this Vilsmeier-Haack type reaction is a key factor. For instance, the amount of DMF can range from 1.5 to 3 equivalents, while thionyl chloride is used in a range of 2 to 4 equivalents relative to uracil. google.com

The subsequent chlorination of the intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction is typically carried out under reflux conditions, with a common temperature being 80°C. The molar ratio of phosphorus oxychloride to the dihydroxy intermediate is a critical parameter, with a range of 3 to 6 equivalents being utilized to ensure the complete conversion of the hydroxyl groups to chlorine atoms. The reaction time for this step generally ranges from 2 to 5 hours. google.com In some described processes, the reflux temperature can vary, for example, from 79°C up to 114°C when reacting uracil-5-carboxylic acid with a mixture of phosphorus oxychloride and phosphorus trichloride in the presence of chlorine gas. google.com

The following table summarizes the key stoichiometric and temperature parameters for the synthesis of this compound:

| Step | Reactants | Stoichiometry (Equivalents) | Temperature (°C) | Reaction Time |

| Formylation | Uracil, DMF, Thionyl Chloride | DMF: 1.5-3, SOCl₂: 2-4 | < 40 (addition), 35-40 (reaction) | ~10 hours |

| Chlorination | 2,4-dihydroxy-5-pyrimidinecarbaldehyde, POCl₃ | POCl₃: 3-6 | 80 (reflux) | 2-5 hours |

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a pivotal role in the efficiency of the synthesis of this compound and its precursors. The solvent can influence reaction rates, yields, and the formation of byproducts.

In the Vilsmeier-Haack formylation of pyrimidine derivatives, dimethylformamide (DMF) often serves a dual role as both a reactant and a solvent. mdpi.com Research on the formylation of 2-methylpyrimidine-4,6-diol, a related substrate, demonstrated that using DMF as the solvent resulted in the highest practical yield (61%) compared to other solvents like o-xylene, benzene, and dichloroethane. mdpi.com This suggests that the polar, aprotic nature of DMF is well-suited for this type of reaction.

For the chlorination step, while phosphorus oxychloride can act as both the chlorinating agent and the solvent, other solvents have been explored. In the synthesis of the related compound 2,4-dichloropyrimidine (B19661), xylene has been used as a solvent in a reaction involving uracil and phosphorus trichloride, with the reaction being heated to 130°C. chemicalbook.com In another instance, for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride, o-dichlorobenzene has been utilized as a solvent in conjunction with phosphorus oxychloride and phosphorus trichloride at reflux temperatures ranging from 80°C to 114°C. google.com

The selection of a solvent can also be guided by principles of green chemistry, aiming to replace more hazardous solvents. For example, in the preparation of the Vilsmeier-Haack reagent itself, toluene (B28343) and 2-chlorotoluene (B165313) have been investigated as safer and more economical alternatives to 1,4-dioxane. scirp.org

The table below illustrates the effect of different solvents on the yield of a related Vilsmeier-Haack formylation reaction:

| Solvent | Substrate | Product | Yield (%) |

| N,N-Dimethylformamide (DMF) | 2-methylpyrimidine-4,6-diol | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 |

| o-Xylene | 2-methylpyrimidine-4,6-diol | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 48 |

| Benzene | 2-methylpyrimidine-4,6-diol | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not specified |

| Dichloroethane | 2-methylpyrimidine-4,6-diol | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not specified |

Industrial Production Considerations

The industrial-scale production of this compound necessitates careful consideration of process safety, efficiency, and cost-effectiveness. The synthetic methods developed for laboratory scale are often adapted to meet the demands of large-scale manufacturing.

A key consideration is the management of exothermic reactions. For instance, the slow, controlled addition of thionyl chloride during the formylation of uracil is critical to prevent a runaway exothermic reaction in large reactor batches, such as those of 500L capacity. Continuous monitoring of the reaction progress is also vital to ensure completion and avoid the formation of impurities from over-chlorination. The use of in-line High-Performance Liquid Chromatography (HPLC) is a valuable tool for this purpose.

Furthermore, the choice of synthetic route can have a major impact on the feasibility of industrial production. A method starting from uracil and proceeding through a 2,4-dihydroxy-5-pyrimidinecarbaldehyde intermediate is considered to have good operability and high yield, making it suitable for industrial implementation. google.com In contrast, older methods, such as those starting from 5-bromo-2,4-dichloropyrimidine, have been reported to suffer from very low yields (around 0.5%), rendering them impractical for large-scale synthesis. google.com

Advanced Chemical Reactivity and Transformations of 2,4 Dichloropyrimidine 5 Carbaldehyde

Reactivity of the Pyrimidine (B1678525) Ring Halogens

The presence of two chlorine atoms on the pyrimidine ring of 2,4-dichloropyrimidine-5-carbaldehyde imparts significant reactivity towards nucleophilic substitution and cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing aldehyde group at the C-5 position, facilitates these transformations. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound, allowing for the introduction of a wide range of functionalities.

In SNAr reactions of 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater positive charge and higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon compared to the C-2 carbon. stackexchange.com The attack of a nucleophile at the C-4 position leads to a more stabilized Meisenheimer-type intermediate due to resonance stabilization involving both ring nitrogens. stackexchange.com

However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the presence of substituents on the pyrimidine ring, and the reaction conditions. wuxiapptec.comnih.gov For instance, while most nucleophiles favor the C-4 position, certain tertiary amines have been shown to exhibit excellent selectivity for the C-2 position in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov

Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines

| Substituent at C-5/C-6 | Nucleophile | Predominant Position of Substitution | Reference |

| Electron-withdrawing group at C-5 | Typical nucleophiles | C-4 | nih.gov |

| Electron-withdrawing group at C-5 | Tertiary amines | C-2 | nih.gov |

| Electron-donating group at C-6 | Various nucleophiles | C-2 | wuxiapptec.com |

The formyl group (-CHO) at the C-5 position of this compound is a strong electron-withdrawing group. This group significantly activates the pyrimidine ring towards nucleophilic attack by further decreasing the electron density at the C-2 and C-4 positions. nih.gov This enhanced reactivity generally favors substitution at the C-4 position. nih.gov The electron-withdrawing nature of the C-5 substituent is crucial for the high efficiency and selectivity observed in many SNAr reactions of this compound. wuxiapptec.com

The introduction of amino groups onto the pyrimidine ring can be achieved through both catalytic and non-catalytic amination reactions.

Non-Catalytic Amination: Under typical SNAr conditions, primary and secondary amines readily react with this compound, usually with a preference for the C-4 position. acs.org However, reactions with less nucleophilic amines, such as anilines, may require more forcing conditions to proceed to completion. acs.org

Catalytic Amination: Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful method for the C-N bond formation. wikipedia.orgnih.gov This methodology allows for the coupling of a wide variety of amines, including those that are less reactive under non-catalytic conditions, with aryl halides. wikipedia.orgnih.gov In the context of 2,4-dichloropyrimidines, palladium catalysts can be used to control the regioselectivity of amination. For instance, the use of specific palladium catalysts and ligands can strongly favor the formation of the C-4 substituted isomer, even with aliphatic secondary amines. acs.org Highly efficient and regioselective methods for the SNAr amination of 2,4-dichloropyrimidine (B19661) have been developed using catalysts like sodium sulfinate and tetrabutylammonium (B224687) bromide for weakly nucleophilic amines. researchgate.net

Table 2: Comparison of Catalytic and Non-Catalytic Amination of 2,4-Dichloropyrimidines

| Reaction Type | Conditions | Nucleophile Scope | Regioselectivity Control | Reference |

| Non-Catalytic | Typically requires base (e.g., K₂CO₃) and a polar solvent. | Good for strongly nucleophilic amines. | Generally favors C-4, but can be moderate. | acs.org |

| Catalytic (e.g., Buchwald-Hartwig) | Pd catalyst, ligand, and base (e.g., LiHMDS). | Broader scope, including less nucleophilic amines. | High regioselectivity for C-4 can be achieved. | acs.orgwikipedia.org |

| Organocatalytic | Sodium sulfinate/tetrabutylammonium bromide. | Effective for weakly nucleophilic amines. | High regioselectivity. | researchgate.net |

In SNAr reactions conducted in protic solvents such as alcohols, solvolysis can occur as a competing process. mdpi.comproquest.com The solvent molecules, acting as nucleophiles, can displace the chlorine atoms on the pyrimidine ring. For instance, in the presence of an alkoxide, such as from the use of sodium hydroxide (B78521) in an alcohol solvent, the corresponding alkoxy-substituted pyrimidine can be formed. mdpi.comproquest.com In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the use of excess sodium hydroxide in alcoholic solvents was found to increase the formation of solvolysis products. proquest.com These solvolysis reactions can sometimes be unexpected but demonstrate how reaction conditions can influence the final product distribution. mdpi.comproquest.com

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, provide a versatile and powerful tool for forming carbon-carbon and carbon-heteroatom bonds with this compound. nih.gov These reactions significantly expand the synthetic utility of this pyrimidine derivative.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is widely used for the formation of C-C bonds by reacting an organoboron compound with a halide. organic-chemistry.orgyoutube.com In the case of 2,4-dichloropyrimidines, the Suzuki coupling generally shows a strong preference for reaction at the C-4 position. acs.orgmdpi.com This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines, often with short reaction times and low catalyst loading. mdpi.combohrium.com It is also possible to perform a one-pot, regioselective double Suzuki coupling to synthesize diarylated pyrimidines. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Sonogashira reaction with 2,4-dichloropyrimidines can exhibit regioselectivity. While some studies on halopyrimidines have shown little difference in reactivity between the C-2 and C-4 positions in Sonogashira reactions, others have demonstrated high regioselectivity depending on the specific substrate and reaction conditions. acs.orgnih.gov

Buchwald-Hartwig Amination: As mentioned in the amination section, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing aryl amines from aryl halides and offers a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govlibretexts.org

Table 3: Overview of Cross-Coupling Reactions on 2,4-Dichloropyrimidines

| Reaction | Coupling Partner | Bond Formed | Catalyst System | General Regioselectivity | Reference |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-4 selective | acs.orgmdpi.com |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, base | Variable, can be C-4 or C-2 selective | acs.orgwikipedia.org |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, ligand, base | Can be controlled for C-4 or C-2 | acs.orgwikipedia.org |

Transformations of the Carbaldehyde Moiety

The aldehyde group at the C-5 position of this compound offers a rich platform for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The aldehyde functional group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting 2,4-Dichloropyrimidine-5-carboxylic acid is a valuable intermediate in its own right, for example, in the synthesis of reactive dyestuffs after conversion to the corresponding acid chloride. google.comsigmaaldrich.com The process of converting uracil-5-carboxylic acid to 2,4-dichloropyrimidine-5-carboxylic acid chloride often proceeds through the formation of 2,4-dichloropyrimidine-5-carboxylic acid. google.com

The aldehyde can be reduced to a primary alcohol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride (H⁻), which nucleophilically attacks the carbonyl carbon. libretexts.orgyoutube.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.org While both reagents are effective for reducing aldehydes, LiAlH₄ is a significantly stronger reducing agent and can also reduce less reactive carbonyl compounds like carboxylic acids and esters. libretexts.orgyoutube.com

Table 2: Reagents for the Transformation of the Aldehyde Group

| Transformation | Reagent | Product Functional Group | Ref |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid |

This table outlines common reagents used for the oxidation and reduction of the carbaldehyde moiety.

The aldehyde group is an excellent electrophile for condensation reactions with various nucleophiles.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). scispace.com This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and are of significant interest in medicinal chemistry. scispace.com In the context of this compound, it can react with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield the corresponding chalcone. nih.govnih.gov The reaction typically proceeds by the formation of an enolate from the ketone, which then attacks the aldehyde carbonyl group, followed by dehydration to form the characteristic α,β-unsaturated system. scispace.com

The synthesis of chalcone derivatives often employs conventional methods using alkali solutions as catalysts, though microwave irradiation has been used to accelerate the reaction. The versatility of the Claisen-Schmidt condensation allows for the preparation of a wide array of chalcone derivatives by varying the substituted aldehyde and ketone starting materials. nih.govnih.govresearchgate.net

Condensation Reactions

Formation of N-Heterocyclic Systems via Condensation

The aldehyde functionality at the C-5 position of the 2,4-dichloropyrimidine core is a key reactive site that enables the construction of various fused N-heterocyclic systems through condensation reactions. This process typically involves the reaction of the electrophilic aldehyde group with a variety of binucleophiles, leading to cyclization and the formation of new ring systems. These transformations are fundamental in expanding the structural diversity of pyrimidine-based compounds for various applications in medicinal and materials chemistry.

One of the most significant applications of this compound and its derivatives in condensation reactions is the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.netnih.govmdpi.com This fused heterocyclic system is of considerable interest due to its diverse biological activities. nih.gov The general strategy involves the reaction of the aldehyde with a compound containing two nucleophilic centers, often amino groups, which attack the aldehyde and subsequently lead to ring closure onto the pyrimidine core.

For instance, the condensation of 6-aminouracil (B15529) derivatives with various aromatic or heterocyclic aldehydes, including derivatives of this compound, serves as a route to pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.net These multicomponent reactions can proceed via mechanisms like the double Mannich reaction to afford the fused bicyclic structures. researchgate.net

Another important condensation pathway is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of the pyrimidine-5-carbaldehyde (B119791) with a ketone or another suitable active methylene (B1212753) compound to form a pyrimidine-based chalcone (an α,β-unsaturated ketone). mdpi.com These chalcone intermediates are valuable precursors that can undergo further intramolecular cyclization or other transformations to build more complex N-heterocyclic systems. mdpi.comresearchgate.net Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that under Claisen-Schmidt conditions, solvolysis and condensation can occur in a 'one-pot' process, highlighting the reactivity of the system. mdpi.com

The versatility of the aldehyde group also allows for other types of condensation reactions, such as the Wittig olefination. This method can be employed to introduce a carbon-carbon double bond, which can then be part of a subsequent cyclization to form fused systems like pyrrolopyrimidines.

The following tables summarize key research findings on the formation of N-heterocyclic systems via condensation reactions involving pyrimidine-5-carbaldehyde derivatives.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidines via Condensation

| Starting Pyrimidine | Co-reactant(s) | Conditions | Product | Source(s) |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic/heterocyclic amines, Formaldehyde or Aromatic/heterocyclic aldehydes | Ethanol (B145695), Room Temperature | Substituted Pyrimido[4,5-d]pyrimidin-2,4-dione systems | researchgate.net |

| 1,3-Disubstituted 6-aminouracils | Acylation reagents, Hydrazine (B178648) | Hydrazine-induced cyclization | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |

| Substituted 4-aminopyrimidine-5-carbonitrile | Guanidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | Substituted Pyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |

Table 2: Formation of Heterocyclic Intermediates and Fused Systems

| Starting Pyrimidine | Reactant(s) | Reaction Type | Conditions | Product/Intermediate | Source(s) |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Acetophenone | Claisen-Schmidt Condensation | Basic catalyst, Polar solvent | Pyrimidine-based chalcones | mdpi.comresearchgate.net |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Wittig Reagents | Wittig Olefination | Optimized one-pot methodology | Key precursor for pyrrolopyrimidine synthesis | |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | SNAr Amination and Condensation | Mild, environmentally friendly conditions | Precursors for N-heterocyclic systems | mdpi.comresearchgate.net |

These studies demonstrate that the condensation reactions of this compound and its analogues are a powerful and flexible tool for the synthesis of a wide array of fused N-heterocyclic compounds. The specific outcome of the reaction can be finely tuned by the choice of the co-reactant and the reaction conditions, allowing for the targeted construction of complex molecular architectures.

Derivatization Strategies and Scaffold Construction

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The electron-deficient nature of the pyrimidine ring in 2,4-dichloropyrimidine-5-carbaldehyde makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic is a cornerstone for the synthesis of a multitude of substituted pyrimidine derivatives. The reactivity of the halogen positions generally follows the order C4(6) > C2 > C5, although this can be influenced by the reaction conditions and the nature of the nucleophile. acs.org

Nucleophilic substitution reactions with various amines, including aliphatic, cyclic, aromatic, and heteroaromatic amines, have been successfully employed to create mono-substituted pyrimidine derivatives. mdpi.com For instance, the reaction with indoline (B122111) in the presence of sodium hydroxide (B78521) and ethanol (B145695) or methanol (B129727) leads to the formation of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. mdpi.com The use of a base like triethylamine (B128534) (TEA) in refluxing ethanol also provides suitable conditions for SNAr amination reactions. mdpi.com

The aldehyde group at the C5 position is also a key functional handle. It can participate in Claisen-Schmidt condensation reactions, a type of crossed-aldol condensation, to form pyrimidine-based chalcones. mdpi.com This reaction typically uses a solid basic catalyst and a polar solvent. mdpi.com

The versatility of this starting material is further highlighted by its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl substituents. acs.org A highly regioselective palladium-catalyzed amination has also been developed, favoring substitution at the C4 position. acs.org

Here is a table summarizing some derivatization strategies:

| Reactant(s) | Reaction Type | Product Type |

|---|---|---|

| Amines (aliphatic, cyclic, aromatic, heteroaromatic) | Nucleophilic Aromatic Substitution (SNAr) | Substituted aminopyrimidines |

| Indoline, NaOH, Ethanol/Methanol | SNAr and Solvolysis | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes |

| Carbonyl compounds (in Claisen-Schmidt) | Condensation | Pyrimidine-based chalcones |

| Arylboronic acids (in Suzuki coupling) | Cross-coupling | Aryl-substituted pyrimidines |

Construction of Fused Heterocyclic Systems

The strategic placement of functional groups in derivatives of this compound enables the construction of various fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry.

Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds synthesized from this compound. The synthesis is often achieved through the reaction with hydrazines. researchgate.net The aldehyde group and one of the chloro-substituents of the pyrimidine ring react with the hydrazine (B178648) to form the fused pyrazole (B372694) ring. The reaction conditions can be tuned to achieve high regioselectivity. For instance, reactions with aromatic hydrazines are typically performed at high temperatures without an external base, while reactions with aliphatic hydrazines proceed at room temperature in the presence of a base. researchgate.net The resulting 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines are versatile intermediates for further functionalization. researchgate.net

The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine (B156593) and can mimic binding interactions in the active sites of kinases. researchgate.net This has led to significant interest in these scaffolds for the development of kinase inhibitors. nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved from derivatives of this compound. One synthetic route involves the reaction of 4-chloro-2-thiomethylpyrimidine carboxaldehyde with a secondary amine intermediate, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. nih.gov Another approach starts with 5-bromo-2,4-dichloropyrimidine, which undergoes a Sonogashira reaction and subsequent cyclization to yield the pyrrolo[2,3-d]pyrimidine scaffold. tandfonline.com These derivatives are investigated for their potential as tyrosine kinase inhibitors. nih.gov

The construction of the triazolo[1,5-a]pyrimidine system often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov While direct synthesis from this compound is less commonly reported, its derivatives can serve as precursors. For example, pyrimidine derivatives with appropriate functionalities can undergo cyclization to form the triazolo[1,5-a]pyrimidine ring system. These compounds are of interest due to their structural similarity to purines and their potential as bioactive molecules. nih.gov

This compound serves as a precursor for the synthesis of purine (B94841) analogues. loftylabs.in The synthesis of purines can be achieved by constructing the imidazole (B134444) ring onto the pyrimidine core. This often involves reactions with amines and subsequent cyclization. For example, 4,5-diaminopyrimidines, which can be derived from dichloropyrimidines, are key intermediates in purine synthesis. researchgate.net These diaminopyrimidines can be condensed with various reagents to form the fused imidazole ring of the purine system. Purine analogues are a significant class of compounds in medicinal chemistry, known for their roles as antimetabolites in DNA and RNA synthesis. nih.gov

Below is a table of the fused heterocyclic systems discussed:

| Scaffold | Starting Material/Intermediate | Key Reaction Type |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | This compound and hydrazines | Cyclocondensation |

| Pyrrolo[2,3-d]pyrimidine | 4-Chloro-2-thiomethylpyrimidine carboxaldehyde or 5-bromo-2,4-dichloropyrimidine | Cyclization (e.g., following Sonogashira reaction) |

| Triazolo[1,5-a]pyrimidine | Derivatives of this compound | Cyclocondensation |

| Purine Analogues | Derivatives of this compound (e.g., 4,5-diaminopyrimidines) | Cyclization |

Analytical and Spectroscopic Characterization of 2,4 Dichloropyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,4-Dichloropyrimidine-5-carbaldehyde. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In ¹H NMR spectroscopy of this compound, the aldehyde proton typically exhibits a characteristic signal in the downfield region of the spectrum, generally between δ 10.2 and 10.5 ppm when measured in CDCl₃. The proton on the pyrimidine (B1678525) ring is observed as a singlet at approximately δ 9.0 ppm.

¹³C NMR spectroscopy provides further structural confirmation. For the parent compound, 2,4-dichloropyrimidine (B19661), the chemical shifts are observed at specific positions, which can be compared to those of its derivatives to understand the electronic effects of substitution.

Interactive Table: ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 10.2 - 10.5 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

For derivatives such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the introduction of an amino group influences the electronic environment and thus the chemical shifts of the nearby protons and carbons, which is observable in their respective NMR spectra mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of the molecule.

A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring give rise to absorptions in the 1400-1600 cm⁻¹ range. For derivatives, such as those resulting from nucleophilic substitution, changes in the IR spectrum, like the appearance of N-H stretching bands for amino derivatives, provide evidence of successful reaction researchgate.net.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (aldehyde) | 1700 - 1720 |

| C=C, C=N (pyrimidine ring) | 1400 - 1600 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In electrospray ionization mass spectrometry (ESI-MS), the compound typically shows a molecular ion peak [M+H]⁺ at m/z 177, corresponding to the molecular formula C₅H₂Cl₂N₂O. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The exact mass of this compound is 175.9544 Da. nih.gov This level of precision is crucial for confirming the identity of the compound and distinguishing it from isomers.

X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. For related compounds like 2,4-dichloropyrimidine, single-crystal X-ray diffraction analysis has been used to determine its crystal structure. nih.govresearchgate.net The analysis revealed a nearly planar molecule with specific bond lengths and angles. researchgate.net The crystal structure is stabilized by intermolecular C-H···N interactions. nih.govresearchgate.net

While a specific crystallographic study for this compound is not detailed in the provided context, the methodology would be similar. Obtaining suitable crystals allows for the determination of the three-dimensional structure, confirming the planarity of the pyrimidine ring, the positions of the chlorine and aldehyde substituents, and the intermolecular packing in the solid state. This technique is invaluable for validating the structures of novel derivatives and understanding their solid-state properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure and Spectroscopy

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict optimized geometries, vibrational frequencies, and other molecular properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental data. documentsdelivered.comnih.gov

While a complete, peer-reviewed DFT analysis specifically for 2,4-Dichloropyrimidine-5-carbaldehyde is not available in the cited literature, extensive studies on the closely related precursor, 2,4-dichloropyrimidine (B19661), provide a representative example of the data that can be obtained. documentsdelivered.com Quantum chemical calculations for 2,4-dichloropyrimidine have determined its optimized geometric parameters and vibrational frequencies. documentsdelivered.comdntb.gov.ua

Table 1: Selected Optimized Geometric Parameters for 2,4-Dichloropyrimidine (by DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.33 Å |

| C4-N3 | 1.34 Å | |

| C5-C4 | 1.39 Å | |

| C6-N1 | 1.31 Å | |

| C2-Cl | 1.73 Å | |

| C4-Cl | 1.72 Å | |

| Bond Angle | N1-C2-N3 | 127.8° |

| C2-N3-C4 | 114.5° | |

| N3-C4-C5 | 124.1° | |

| C4-C5-C6 | 117.0° | |

| This data is for the related compound 2,4-dichloropyrimidine and serves as an illustrative example. Data adapted from a study by Usha Rani et al., 2011. documentsdelivered.com |

DFT calculations are also instrumental in assigning vibrational modes observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis derived from these calculations allows for a detailed interpretation of each vibrational band. documentsdelivered.com For 2,4-dichloropyrimidine, a good correlation was found between the theoretical vibrational frequencies and experimental spectra. documentsdelivered.com The addition of the carbaldehyde group at the 5-position would introduce new vibrational modes, most notably the C=O stretching frequency, which would be a primary focus of such an analysis.

Table 2: Major Vibrational Wavenumbers for 2,4-Dichloropyrimidine (by DFT B3LYP/6-311++G(d,p))

| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| C-H stretching | 3085 | 3087 |

| Ring stretching | 1555, 1525 | 1554, 1523 |

| C-Cl stretching | 780, 605 | 781, 606 |

| Ring breathing | - | 1001 |

| This data is for the related compound 2,4-dichloropyrimidine and serves as an illustrative example. Data adapted from a study by Usha Rani et al., 2011. documentsdelivered.com |

Hirshfeld Surface Analysis and Electrostatic Potential Maps

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This method maps various properties onto the molecular surface, providing a detailed picture of how molecules interact with their neighbors.

The Hirshfeld surface is generated based on the electron distribution of a molecule. Key visualizations include:

d_norm map: This map highlights intermolecular contacts by color-coding distances shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii sum. nih.gov These red spots are indicative of close contacts, such as hydrogen bonds. nih.gov

Electrostatic Potential Map: This map displays the electrostatic potential on the surface. Regions of negative potential (red) are typically associated with hydrogen bond acceptors (like electronegative oxygen or nitrogen atoms), while regions of positive potential (blue) correspond to hydrogen bond donors. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.govmdpi.com The resulting plot has a characteristic shape for different types of interactions (e.g., sharp spikes for strong hydrogen bonds, diffuse regions for van der Waals contacts). researchgate.net

For this compound, a Hirshfeld analysis would reveal the significant roles of its functional groups in crystal packing. The electronegative chlorine atoms, the nitrogen atoms of the pyrimidine ring, and the oxygen atom of the carbaldehyde group would be expected to be primary sites for intermolecular interactions.

Table 3: Expected Intermolecular Contacts for this compound

| Interaction Type | Atoms Involved | Expected Contribution |

| Hydrogen Bonding | C-H···O, C-H···N | Significant, appearing as sharp spikes on the fingerprint plot. |

| Halogen Bonding | C-Cl···N, C-Cl···O | Possible, contributing to crystal stability. |

| van der Waals Forces | H···H, C···H, Cl···H | Constituting a large portion of the surface area, appearing as diffuse regions. |

| π-π Stacking | Pyrimidine Ring Stacking | Possible, indicated by adjacent red/blue triangles on the shape index map. |

| This table is a theoretical projection based on the principles of Hirshfeld analysis applied to the structure of the title compound. nih.govnih.gov |

The electrostatic potential map would show negative potential concentrated around the pyrimidine nitrogens and the carbonyl oxygen, identifying them as key nucleophilic sites and hydrogen bond acceptors. The hydrogen atom of the aldehyde group and the ring hydrogen would exhibit positive potential. This analysis provides a framework for understanding the supramolecular assembly and polymorphism of the compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

This compound is a highly versatile building block in medicinal chemistry, primarily used in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. While the aldehyde itself is a reactive intermediate and not typically the final ligand, its derivatives are the subject of extensive molecular docking studies to predict and rationalize their binding to biological targets. jocpr.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. jocpr.com The output includes a binding affinity score (often in kcal/mol), where a more negative value indicates a stronger interaction, and a detailed view of the binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions. nih.gov

Derivatives synthesized from this compound have been investigated as inhibitors for several important therapeutic targets.

Table 4: Molecular Docking Data for Bioactive Pyrimidine Derivatives

| Derivative Class | Protein Target | PDB Code | Example Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidin-2-amine derivatives | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.9 | LYS 33, THR 14, GLU 12 |

| Pyridine and Pyrimidine derivatives | Thymidylate synthase | - | - | Hydrogen bonding and hydrophobic interactions reported. |

| Thiazolopyrimidine derivatives | Dipeptidyl Peptidase IV (DPP-4) | - | - | Interactions with the enzyme's active site are crucial for inhibitory activity. |

| This table summarizes findings from docking studies on various pyrimidine derivatives, illustrating the therapeutic potential of scaffolds derived from the title compound. jocpr.comnih.govmiami.edu |

In a study involving pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle, docking simulations revealed strong binding affinities. nih.gov For example, one derivative showed a binding energy of -7.9 kcal/mol, forming critical hydrogen bonds with residues such as LYS 33 and THR 14 within the ATP-binding pocket of the enzyme. nih.gov Such interactions are fundamental to the compound's inhibitory mechanism. The versatility of the 2,4-dichloropyrimidine scaffold allows for substitutions at the 2- and 4-positions, enabling chemists to fine-tune the ligand's properties to achieve higher potency and selectivity for the target receptor.

Biological Activities and Pharmacological Mechanisms of Action

Antiproliferative and Anticancer Activities

The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, making its derivatives prime candidates for anticancer drug development. gsconlinepress.com By mimicking endogenous substrates, these compounds can interfere with critical cellular processes in cancer cells. gsconlinepress.com

A significant body of research has focused on the synthesis of 2,4-disubstituted-5-formylpyrimidine derivatives and their subsequent evaluation for anticancer activities. These studies consistently show that such compounds can exhibit potent cytotoxic effects against a variety of human cancer cell lines. For instance, a series of 2,4,5-substituted pyrimidine derivatives demonstrated significant antiproliferative activity, with one indole-pyrimidine compound displaying IC50 values between 16 and 62 nM against several cancer cell lines. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives carrying a urea (B33335) moiety have been synthesized and tested. nih.gov One such compound exhibited potent activity against the PC3 prostate cancer cell line with an IC50 of 0.19 µM, while others showed strong cytotoxicity against MCF-7 breast cancer and A549 lung cancer cells with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential anticancer agents, with one 7-chloro-substituted compound proving to be the most active in a screening against 60 different human cancer cell lines. mdpi.com

The following table presents a summary of the cytotoxic activities of various pyrimidine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Indole-pyrimidine derivative | BEL-7402 (Hepatocellular Carcinoma) | 0.79 µM (tubulin polymerization) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (Prostate) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (Breast) | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 µM | nih.gov |

| 1,2,3-Triazole-pyrimidine hybrid | Various cancer cell lines | 1.42 to 6.52 µM | nih.gov |

| gsconlinepress.comnih.govglobalresearchonline.netTriazolo[1,5-a]pyrimidine | A549 (Lung) and HeLa (Cervical) | 1.02 µM and 0.75 μM | nih.gov |

The cytotoxic effects of these pyrimidine derivatives are often mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com Studies have shown that active compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of a cascade of caspases. mdpi.comnih.govmedchemexpress.com

Caspase-3 is a critical executioner caspase in this pathway. mdpi.com Its activation, along with caspase-9, has been observed following treatment with various pyrimidine derivatives. nih.gov For example, a pyrrolo[2,3-d]pyrimidine derivative, compound 9e, was found to enhance the expression of Bax, caspase-9, and caspase-3, and reduce the expression of Bcl-2 in A549 cells, confirming its pro-apoptotic activity through the intrinsic pathway. nih.gov Similarly, certain indeno[1,2-b]quinoxaline derivatives induced apoptosis by upregulating BAX and caspase-3 and downregulating Bcl-2. nih.gov

In addition to apoptosis, derivatives of 2,4-dichloropyrimidine-5-carbaldehyde can exert their antiproliferative effects by inducing cell cycle arrest, frequently at the G2/M phase. nih.govnih.govresearchgate.net This arrest prevents cancer cells from entering mitosis, thereby halting their division and proliferation. researchgate.net

Flow cytometry analyses have confirmed that treatment with these compounds leads to an accumulation of cells in the G2/M phase. frontiersin.orgresearchgate.net For instance, a potent pyrimidine analog, K10, was shown to block the cell cycle at the G2/M phase in HepG2 liver cancer cells. researchgate.net This effect was also observed with a chalcone (B49325) derivative in ovarian cancer cells and with certain indeno[1,2-b]quinoxaline and 1,2,3-triazole-pyrimidine hybrids in various cancer cell lines. nih.govnih.govnih.gov The disruption of the CDK1/cyclin B complex, a key regulator of the G2/M checkpoint, is a proposed mechanism for this cell cycle arrest. frontiersin.org

The induction of G2/M cell cycle arrest is often a direct consequence of the compound's ability to interfere with microtubule dynamics. researchgate.net Microtubules, polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. researchgate.net Several 2,4,5-substituted pyrimidine derivatives have been identified as a new class of tubulin polymerization inhibitors. nih.gov

These compounds disrupt microtubule formation, leading to mitotic spindle abnormalities and subsequent cell cycle arrest and apoptosis. researchgate.net One indole-pyrimidine derivative, 4k, was found to be an excellent inhibitor of tubulin polymerization with an IC50 of 0.79 µM. nih.gov It was also shown to competitively inhibit the binding of colchicine (B1669291) to tubulin, suggesting it occupies the colchicine-binding site. nih.gov Further studies on other pyrimidine-based compounds have confirmed their potent tubulin polymerization inhibitory activity, often surpassing that of known agents like Combretastatin A-4 (CA-4). researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

The pyrimidine scaffold is a privileged structure for targeting enzymes, particularly protein kinases, which are often dysregulated in cancer. nih.gov Numerous pyrimidine derivatives have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. gsconlinepress.comnih.gov

For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors, with many showing strong inhibitory activity against CDK9. nih.gov Another study led to the discovery of a dual CDK6 and CDK9 inhibitor from a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. nih.gov These kinase inhibitors can block downstream signaling pathways, suppress cell proliferation, and induce apoptosis in cancer cells. nih.gov

Analgesic Activities

Beyond anticancer applications, pyrimidine derivatives have also been investigated for their analgesic properties. nih.govnih.govnih.gov The search for novel pain-relieving agents has led to the synthesis and screening of various heterocyclic compounds, including those based on the pyrimidine core.

In one study, a series of newly synthesized pyrimidine derivatives were evaluated for analgesic activity using both the Eddy's hot plate method and the acetic acid-induced writhing test. globalresearchonline.net The results indicated that all tested compounds exhibited good analgesic activity, with one compound, in particular, showing high potency in both central and peripheral analgesic models. globalresearchonline.net The anti-inflammatory effects of pyrimidine derivatives, which are often linked to the inhibition of cyclooxygenase (COX) enzymes, may contribute to their analgesic properties. rsc.orgrsc.org

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of pyrimidine derivatives is a subject of growing interest. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals, which are implicated in numerous pathological conditions.

Recent studies have highlighted the antioxidant capabilities of various pyrimidine-based compounds. For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation, a key process in oxidative stress. nih.gov Certain derivatives demonstrated strong inhibition of lipid peroxidation, with some compounds also showing potent inhibition of the lipoxygenase (LOX) enzyme, which is involved in inflammatory and oxidative stress pathways. nih.gov The interaction with glutathione, a major endogenous antioxidant, was also observed for several of the tested pyrimidine compounds. nih.gov

The radical scavenging activity of heterocyclic compounds is often attributed to their chemical structure, including the presence of electron-donating groups and specific ring systems. While direct studies on the radical scavenging mechanism of this compound are not extensively documented, research on related structures, such as dihydropyran-2,4-diones, has demonstrated their ability to inhibit free radicals, with the activity being influenced by the substituents on the heterocyclic ring. nih.gov For dihydropyridine (B1217469) derivatives, which share some structural similarities with reduced pyrimidines, compounds bearing electron-donating groups on the aromatic ring have shown higher relative antioxidant activity. gavinpublishers.com This suggests that modifications to the pyrimidine core of this compound could modulate its antioxidant potential.

A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and their antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net Specific derivatives within this series exhibited good antioxidant activity, indicating the potential of the pyrimidine scaffold in designing effective radical scavengers. researchgate.net

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Lipid Peroxidation Inhibition | Strong inhibition of lipid peroxidation. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase (LOX) Inhibition | IC50 values as low as 42 µM for some derivatives. | nih.gov |

| 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides | DPPH Radical Scavenging | Some derivatives showed good antioxidant activity. | researchgate.net |

| 1,4-Dihydropyridine derivatives | β-carotene/linoleic acid assay | Compounds with electron-donating groups showed higher relative antioxidant activity. | gavinpublishers.com |

Diverse Pharmacological Applications (e.g., Antimicrobial, Anti-inflammatory)

The pyrimidine scaffold is a cornerstone in the development of antimicrobial and anti-inflammatory agents. The structural features of this compound make it a valuable precursor for synthesizing a variety of derivatives with these pharmacological properties.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives is well-established. gsconlinepress.com Various synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have demonstrated potent antibacterial and antifungal activities. capes.gov.br The development of novel pyrimidine-based compounds is a promising strategy to address the challenge of antimicrobial resistance. For example, a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, which share the dichlorophenyl moiety, were synthesized and screened for their antimicrobial activities, with some compounds showing very good efficacy against bacteria and fungi. nih.gov

The synthesis of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives has also been a subject of research, with these compounds being evaluated for their antimicrobial properties. researchgate.net Furthermore, a study on N-(2,5-dihydropyrimidine-2-yl)-4-methyl-benzenesulfonamide revealed potent antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. researchgate.net Molecular docking studies supported these findings, showing effective binding to bacterial and fungal target proteins. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyrimidine and Related Derivatives

| Compound/Derivative Class | Target Organisms | Key Findings | Reference(s) |

| Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives | Bacteria and Fungi | Potent antimicrobial activity. | capes.gov.br |

| 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles | Bacteria and Fungi | Some derivatives showed very good antimicrobial activity. | nih.gov |

| N-(2,5-dihydropyrimidine-2-yl)-4-methyl-benzenesulfonamide | Bacillus subtilis, Staphylococcus aureus | MIC values of 125 µg/mL and 5 µg/mL, respectively. | researchgate.net |

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory pathways. rsc.org A significant mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Several new pyrimidine derivatives have been designed and synthesized as potential anti-inflammatory agents. For instance, a series of novel (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine (B1211174) derivatives were synthesized and showed promising antimicrobial activity, which can be linked to inflammatory responses. researchgate.net More directly, new pyrimidine-5-carbonitriles have been developed as potent COX-2 inhibitors, with some derivatives showing inhibitory activity in the submicromolar range, comparable to the standard drug Celecoxib. nih.gov These compounds also demonstrated significant anticancer activity, which is often associated with chronic inflammation. nih.gov

Furthermore, the discovery of pyrimidine-5-carboxamide derivatives as novel inhibitors of salt-inducible kinases (SIKs) highlights another avenue for the anti-inflammatory potential of this class of compounds. nih.gov One promising compound from this series was found to up-regulate the anti-inflammatory cytokine IL-10 and reduce the pro-inflammatory cytokine IL-12. nih.gov Spiropyrimido[4,5-d]pyrimidine derivatives have also been synthesized and shown to exhibit potent lipoxygenase inhibitory activity, which is a key target in inflammation. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Mechanism of Action/Target | Key Findings | Reference(s) |

| Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | Potent activity with IC50 values in the submicromolar range. | nih.gov |

| Pyrimidine-5-carboxamide derivatives | Salt-inducible kinase (SIK) Inhibition | Upregulation of IL-10 and reduction of IL-12. | nih.gov |

| Spiropyrimido[4,5-d]pyrimidine derivatives | Lipoxygenase (LOX) Inhibition | Potent inhibitory activity. | researchgate.net |

| Polysubstituted pyrimidines | PGE2 Generation Suppression | Significant inhibition of PGE2 generation. | rsc.org |

Applications in Pharmaceutical Development and Drug Synthesis

Precursor Role in Approved Drug Manufacturing (e.g., Trilaciclib, Ribociclib)

2,4-Dichloropyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various active pharmaceutical ingredients, including the cyclin-dependent kinase (CDK) inhibitors Trilaciclib and Ribociclib. While multiple synthetic pathways to these drugs exist, the pyrimidine-5-carbaldehyde (B119791) core is a crucial structural motif.

In the case of Trilaciclib , a drug used to decrease the frequency of chemotherapy-induced bone marrow suppression, published synthesis routes often commence from related pyrimidine (B1678525) derivatives such as 2-thiomethyl-4-chloropyrimidine or 2,4-dichloro-5-bromopyrimidine. chemicalbook.comgoogle.com One synthetic approach for Trilaciclib specifically avoided an aldehyde-substituted pyrimidine starting material due to concerns about commercial availability and the formation of impurities. chemicalbook.com However, the fundamental pyrimidine structure is central to the final drug molecule. A patented method for preparing this compound highlights its utility as a versatile building block for such complex heterocyclic systems. google.com The aldehyde group can be readily converted to other functional groups, and the chlorine atoms are susceptible to nucleophilic substitution, allowing for the construction of the fused ring system characteristic of Trilaciclib.

Similarly, for Ribociclib , an inhibitor of CDK4 and CDK6 used in the treatment of certain types of breast cancer, various synthetic strategies have been reported. chemicalbook.comepo.org Many of these routes start from different pyrimidine precursors. For instance, one patented process begins with the formylation of uracil (B121893) to produce 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, a related aldehyde-containing pyrimidine. google.com This intermediate then undergoes further transformations to build the final, complex structure of Ribociclib. While direct synthesis from this compound is not the most commonly cited route in publicly available literature, its structural features make it a highly relevant and potent starting material for the synthesis of Ribociclib and its analogs. The reactivity of the chloro and formyl groups provides a synthetic handle for the key bond-forming reactions required to assemble the final drug molecule.

The following table summarizes the key starting materials mentioned in the synthesis of these drugs:

| Drug | Reported Starting Materials | Reference |

|---|---|---|

| Trilaciclib | 2-thiomethyl-4-chloropyrimidine, 2,4-dichloro-5-bromopyrimidine | chemicalbook.comgoogle.com |

| Ribociclib | Uracil (to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde) | google.com |

Development of Novel Therapeutic Agents

The utility of this compound extends beyond the synthesis of currently approved drugs into the realm of drug discovery and the development of new therapeutic agents. Its structural framework serves as a versatile scaffold for creating diverse libraries of compounds to be screened for various biological activities.

The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules. The dichlorinated nature of this compound, combined with the reactive aldehyde group, makes it an ideal starting point for the synthesis of novel kinase inhibitors. google.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The ability to selectively substitute the two chlorine atoms with different nucleophiles allows for the systematic exploration of the chemical space around the pyrimidine core.

Furthermore, the aldehyde functionality can be readily transformed into a variety of other chemical groups through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. google.com These transformations enable the introduction of different physicochemical properties and potential interaction points with biological targets. Research has shown that pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. google.com The use of this compound as a starting material provides a convergent and efficient route to novel pyrimidine-based compounds with therapeutic potential.

Structure-Activity Relationship (SAR) Studies in Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. This compound and its derivatives are valuable tools in conducting SAR studies on pyrimidine-based therapeutic agents.

The ability to selectively modify the pyrimidine ring at three distinct positions (C2, C4, and C5) allows medicinal chemists to systematically probe the structural requirements for a desired biological effect. For instance, in the development of kinase inhibitors, the nature of the substituent at the C2 and C4 positions can significantly influence the compound's potency and selectivity for a particular kinase. By reacting this compound with a variety of amines, alcohols, or other nucleophiles, researchers can generate a library of analogs with diverse substituents at these positions.

The aldehyde group at C5 provides another point for modification. It can be used to introduce different linkers or functional groups that can interact with specific residues in the target protein's binding site. The position of substituents on the pyrimidine ring has been shown to greatly influence the biological activities of the resulting compounds. For example, SAR studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated a relationship between the molecule's conformation and its antidepressant activity.

The insights gained from SAR studies using this compound as a scaffold are crucial for optimizing lead compounds into clinical candidates with improved efficacy and reduced side effects.

The following table outlines the key reactive sites of this compound and their role in SAR studies:

| Position on Pyrimidine Ring | Functional Group | Role in SAR Studies |

|---|---|---|

| C2 | Chloro | Site for nucleophilic substitution to explore interactions with the target protein. |

| C4 | Chloro | A second site for nucleophilic substitution, allowing for differential functionalization and exploration of selectivity. |

| C5 | Carbaldehyde | Can be modified to introduce various functionalities to probe binding pockets and modulate physicochemical properties. |

Challenges and Future Research Directions

Regioselectivity Control in Complex Syntheses

A significant challenge in the use of 2,4-Dichloropyrimidine-5-carbaldehyde lies in controlling the regioselectivity during complex synthetic procedures. The pyrimidine (B1678525) ring possesses multiple reactive sites, and directing reactions to a specific position is often difficult.

The substitution of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a case in point. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines that are further substituted with an electron-withdrawing group at the C5 position typically favor substitution at the C4 position. nih.gov However, researchers have discovered that using tertiary amine nucleophiles can lead to excellent selectivity for the C2 position. nih.gov This method is practical, offering good generality for the structure of the tertiary amine and yielding moderate to excellent results. nih.gov

Further complicating matters, the presence of different functional groups on the pyrimidine ring can influence the outcome of subsequent reactions. For instance, in the synthesis of new pyrimidine and pyrrolopyrimidine derivatives from 2,4,6-trichloropyrimidine-5-carbaldehyde, the regioselective functionalization is a critical step that requires careful planning and execution based on green chemistry principles. The choice of catalyst can also play a pivotal role, with studies showing that tetrabutylammonium (B224687) iodide (TBAI) can be a better option than other phase transfer catalysts for C–N bond formation.

The table below summarizes the regioselective outcomes observed in different reactions involving dichloropyrimidines.

| Starting Material | Reagent/Catalyst | Major Product | Reference |

| 2,4-Dichloropyrimidine-5-substituent (electron-withdrawing) | Tertiary Amine Nucleophile | C2-substituted pyrimidine | nih.gov |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Amine/TBAI | Regioselective C-N bond formation | |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acids/Pd(PPh3)4 | C4-coupled product | mdpi.com |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines/Anilines (Pd-catalyzed) | C4-aminated product | acs.org |

Future research will likely focus on developing more sophisticated catalytic systems and reaction conditions to achieve even greater control over regioselectivity. This will be crucial for the efficient synthesis of complex molecules with precisely defined architectures.

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery and development of new reaction pathways and catalytic systems are essential for expanding the synthetic utility of this compound. Current research is actively exploring various avenues to achieve this.

One promising area is the use of microwave-assisted organic synthesis. This technique has been shown to be effective in the regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, leading to high yields and selectivity for the C4 position. mdpi.com Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts. researchgate.net

Another area of intense investigation is the development of novel catalytic systems. For instance, a palladium-catalyzed regioselective C-H bond functionalization driven by carbon monoxide as the stoichiometric reductant has been described for the synthesis of nitrogen heterocycles like carbazoles. nih.gov Researchers are also exploring the use of zirconium-mediated reactions and iridium-catalyzed cycloadditions to construct polysubstituted pyrimidines in a regioselective and one-pot fashion. mdpi.com

The development of green and recyclable catalysts is also a major focus. Choline hydroxide (B78521), for example, has been used as both a catalyst and a reaction medium for the synthesis of substituted pyrimidines. mdpi.com Similarly, the use of metal-free, heterogeneous, and reusable catalysts is being emphasized to improve reaction efficiency and sustainability. powertechjournal.com

The following table highlights some of the novel reaction pathways and catalytic systems being explored for pyrimidine synthesis.

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

| Suzuki Coupling | Pd(PPh3)4 / Microwave | High yield and C4 selectivity | mdpi.com |

| C-H Functionalization | Palladium Acetate / CO | Access to nitrogen heterocycles | nih.gov |

| [3+3] Annulation | Choline Hydroxide | Green and recyclable catalyst | mdpi.com |

| [3+1+1+1] Cycloaddition | Iridium-pincer complex | Regioselective synthesis of alkyl/aryl pyrimidines | mdpi.com |

The future of pyrimidine synthesis will undoubtedly involve the discovery of even more innovative and efficient synthetic methods, driven by the need for greater sustainability and access to novel chemical structures.

Advanced Drug Design and Targeted Therapy Approaches

Derivatives of this compound are of significant interest in the field of medicinal chemistry due to their potential as therapeutic agents. The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to functionalize this core structure allows for the design of targeted therapies. gsconlinepress.com

Recent research has focused on developing pyrimidine derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer. jrasb.com For example, a new class of pyrimidine-5-carbonitrile compounds has been developed as ATP-mimicking EGFR tyrosine kinase inhibitors, with some showing more potent antiproliferative activity than the existing drug erlotinib. gsconlinepress.com

The concept of "green by design" is also influencing drug discovery, with a focus on creating molecules that are not only effective but also have a lower environmental impact. nih.govacsgcipr.org This involves considering the entire lifecycle of a drug, from its synthesis to its disposal. mdpi.com

The table below provides examples of pyrimidine derivatives and their therapeutic targets.

| Pyrimidine Derivative Class | Therapeutic Target | Potential Application | Reference |

| Pyrimidine-5-carbonitriles | EGFR Tyrosine Kinase | Anticancer | gsconlinepress.comjrasb.com |

| Substituted Pyrimidines | Pancreatic Adenocarcinoma Cells | Targeted Cancer Therapy | amegroups.org |